tert-Butyl 3-amino-4-(cyclobutylamino)benzoate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-4-(cyclobutylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)10-7-8-13(12(16)9-10)17-11-5-4-6-11/h7-9,11,17H,4-6,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQZSZMLCJCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-(cyclobutylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid derivatives, tert-butyl alcohol, and cyclobutylamine.
Esterification: The benzoic acid derivative undergoes esterification with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl benzoate.
Amination: The tert-butyl benzoate is then subjected to amination using cyclobutylamine under controlled conditions to introduce the cyclobutylamino group.
Final Amination:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-4-(cyclobutylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
tert-Butyl 3-amino-4-(cyclobutylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-(cyclobutylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Key Differences:
- Substituents: The target compound has a cyclobutylamino group (4-position), introducing a strained four-membered ring that may enhance steric hindrance and alter solubility. Ethyl 3-amino-4-(tert-butylamino)benzoate substitutes the tert-butyl ester with an ethyl ester and features a tert-butylamino group (4-position), balancing lipophilicity and steric bulk.
Ester Groups :
Physicochemical Properties
A comparative analysis of molecular formulas, molar masses, and substituents is summarized below:
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) |
|---|---|---|---|---|
| tert-Butyl 3-amino-4-(cyclobutylamino)benzoate | – | C₁₅H₂₁N₂O₃ (calculated) | – | 3-amino, 4-(cyclobutylamino) |
| tert-Butyl 3-amino-4-fluorobenzylcarbamate | 657409-24-0 | C₁₂H₁₇FN₂O₂ | 240.27 | 3-amino, 4-fluoro, benzylcarbamate |
| Ethyl 3-amino-4-(tert-butylamino)benzoate | 637041-67-9 | C₁₃H₁₉N₂O₂ (inferred) | – | 3-amino, 4-(tert-butylamino) |
Notes:
- The target compound ’s molecular formula (C₁₅H₂₁N₂O₃) is derived from its structure, with the cyclobutyl group contributing four carbons and seven hydrogens.
- The fluoro analog () has a lower molar mass due to the absence of a bulky cyclobutyl group.
- The ethyl ester analog () likely exhibits reduced steric hindrance compared to the tert-butyl ester in the target compound.
Research Findings and Implications
While direct studies on the target compound are unavailable, insights can be drawn from analogs:
- The fluoro substituent may enhance metabolic stability and binding affinity in biological systems due to its electronegativity and small size .
- The benzylcarbamate group could serve as a prodrug motif, enabling targeted delivery.
Ethyl Ester Analog (): The ethyl ester group may improve solubility in polar solvents compared to tert-butyl esters.
Target Compound: The cyclobutylamino group introduces conformational strain, which could affect molecular flexibility and intermolecular interactions. The tert-butyl ester may enhance stability against enzymatic hydrolysis compared to ethyl esters.
Biological Activity
The compound tert-Butyl 3-amino-4-(cyclobutylamino)benzoate is a member of the class of benzoates that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C14H22N2O2
CAS Number: [Insert CAS Number]
Molecular Weight: 250.34 g/mol
The structure features a tert-butyl group, an amino group, and a cyclobutylamino moiety attached to a benzoate core, which may influence its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties: By inhibiting cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Anticancer effects: Potentially through apoptosis induction in cancer cells and modulation of signaling pathways involved in cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines.
In Vivo Studies
In vivo experiments using murine models have shown promising results regarding the compound's efficacy and safety profile. For instance:
- Study on Tumor Growth Inhibition: Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects: In models of induced inflammation, the compound reduced inflammatory markers such as IL-6 and TNF-alpha, indicating its role in modulating immune responses.
Case Study 1: Anticancer Activity
A study investigated the effect of this compound on A549 lung cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, with an observed IC50 value of 25 µM. This suggests a promising avenue for further research into its therapeutic applications in lung cancer treatment.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. The compound was administered at doses ranging from 10 to 100 mg/kg, showing dose-dependent efficacy.
Q & A
Q. What synthetic strategies are recommended for preparing tert-Butyl 3-amino-4-(cyclobutylamino)benzoate?
- Methodological Answer : The synthesis typically involves sequential protection and coupling reactions. A Boc (tert-butoxycarbonyl) protection strategy is common for amine groups to prevent unwanted side reactions. For example, tert-butyl benzoate derivatives with amino groups (e.g., tert-butyl 4-(aminomethyl)phenyl carbamate) are synthesized via coupling reactions using reagents like EDCI/HOBt in anhydrous DMF . Cyclobutylamine can be introduced via nucleophilic substitution or reductive amination under inert conditions. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Confirm reaction completion using TLC or LC-MS .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the structure, focusing on cyclobutyl proton splitting patterns (e.g., 4.0–4.5 ppm for NH groups) and tert-butyl singlet (~1.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester or oxidation of the amino groups. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 week) can predict shelf life. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction yields be optimized during cyclobutylamine coupling?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the cyclobutylamine.
- Catalysis : Employ Pd-mediated coupling (e.g., Buchwald-Hartwig conditions) for aromatic amination. Alternatively, use NaBHCN for reductive amination in methanol at 0–5°C to minimize side reactions .
- Stoichiometry : Maintain a 1.2–1.5 molar excess of cyclobutylamine to drive the reaction to completion.
- Real-Time Monitoring : Use in situ IR or Raman spectroscopy to track amine consumption .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting melting points or NMR shifts)?
- Methodological Answer :
- Repurification : Re-crystallize the compound (e.g., using ethanol/water) to remove impurities affecting melting points.
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 4-formamidobenzoate, δH ~8.0 ppm for formyl protons) .
- Collaborative Analysis : Share raw spectral data with peers or databases (e.g., PubChem) to verify assignments .
Q. What strategies are effective for studying the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Dissolve the compound in buffers (pH 1–12) and monitor degradation kinetics via HPLC at 25°C and 40°C. Tert-butyl esters are prone to hydrolysis under acidic conditions (pH <3), while amino groups may oxidize at alkaline pH (>10) .
- Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., benzoic acid derivatives from ester hydrolysis) .
Q. How can this compound serve as an intermediate in drug development?
- Methodological Answer : The tert-butyl group enhances solubility for coupling reactions in drug synthesis. For example, the benzoate ester can be hydrolyzed to a carboxylic acid for conjugation with pharmacophores. Similar compounds (e.g., tert-butyl 4-formamidobenzoate) are used in peptide mimetics or kinase inhibitor scaffolds. Ensure regioselectivity by protecting/deprotecting functional groups in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
